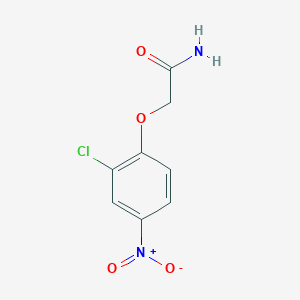

2-(2-Chloro-4-nitrophenoxy)acetamide

描述

Contextualizing Aryloxyacetamides as Privileged Scaffolds in Medicinal Chemistry and Chemical Biology

Aryloxyacetamides represent a class of organic compounds that are widely recognized as "privileged scaffolds" in the realms of medicinal chemistry and chemical biology. This designation is attributed to their unique structural features that allow them to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. The core structure, consisting of an aryloxy group linked to an acetamide (B32628) moiety, provides a versatile template that can be readily modified to fine-tune biological activity and pharmacokinetic properties.

The versatility of the aryloxyacetamide scaffold lies in the ability to introduce various substituents on both the aromatic ring and the acetamide nitrogen. This allows for the systematic exploration of the structure-activity relationship (SAR), a fundamental concept in drug design. The ether linkage provides a degree of conformational flexibility, while the amide bond can participate in crucial hydrogen bonding interactions with biological macromolecules such as enzymes and receptors.

Overview of Research Trends and Significance within Substituted Phenoxyacetamide Frameworks, including Direct Mentions of 2-(2-Chloro-4-nitrophenoxy)acetamide Moieties

Research into substituted phenoxyacetamide frameworks has revealed a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitutions on the phenoxy ring and the acetamide group play a critical role in determining the nature and potency of the biological response.

While direct and extensive research specifically on this compound is limited in publicly available literature, studies on closely related analogs provide valuable insights into its potential. For instance, derivatives of 2-phenoxy-N-phenylacetamide have been investigated for their antitubercular activity. In one study, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis. Several of these compounds exhibited significant activity, highlighting the potential of the nitrophenoxyacetamide core. mdpi.com

Furthermore, research on chloroacetamide derivatives has demonstrated their potential as antimicrobial agents. Studies on compounds like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have shown antibacterial activity against pathogens such as Klebsiella pneumoniae. scielo.brmdpi.comresearchgate.net The presence of the chloro and nitro groups on the phenyl ring is often associated with enhanced biological activity.

The synthesis of various 2-chloro-N-alkyl/aryl acetamide derivatives has been reported, with many of these compounds exhibiting good antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. ijpsr.info This underscores the general interest in the chloroacetamide moiety as a pharmacologically active component.

Below is a table summarizing the findings for structurally related compounds:

| Compound Name | Investigated Activity | Key Findings |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Antitubercular | Several derivatives showed potent activity against Mycobacterium tuberculosis. mdpi.com |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Antibacterial | Demonstrated activity against Klebsiella pneumoniae. scielo.brmdpi.comresearchgate.net |

| 2-chloro-N-alkyl/aryl acetamide derivatives | Antimicrobial | Exhibited broad-spectrum antibacterial and antifungal activity. ijpsr.info |

Identification of Key Research Gaps and Future Directions for this compound within the Broader Class

The current body of scientific literature reveals a significant research gap concerning the specific compound this compound. While the broader class of aryloxyacetamides and even more closely related chloro- and nitro-substituted analogs have been the subject of investigation, this particular molecule remains largely unexplored.

The primary research gaps include:

Lack of Synthesis and Characterization Data: Detailed and optimized synthetic protocols for this compound, along with comprehensive characterization of its physicochemical properties, are not widely reported.

Unexplored Biological Activity Profile: There is a clear absence of systematic screening of this compound for a wide range of biological activities. Based on the activities of its analogs, it would be pertinent to investigate its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

No Structure-Activity Relationship (SAR) Studies: Without data on the biological activity of this compound, no SAR studies can be conducted to understand how its specific substitution pattern (2-chloro, 4-nitro) contributes to its potential effects.

Future research should be directed towards filling these gaps. The following steps would be crucial in elucidating the potential of this compound:

Development of an efficient and scalable synthesis: A robust synthetic route is the first step towards enabling further research.

Comprehensive biological screening: The compound should be tested against a diverse panel of biological targets to identify any potential therapeutic applications.

Mechanistic studies: If any significant biological activity is identified, further studies should be conducted to determine its mechanism of action at the molecular level.

Analog synthesis and SAR studies: The synthesis and evaluation of a library of related compounds would help in understanding the SAR and in optimizing the lead compound for improved potency and selectivity.

Structure

3D Structure

属性

IUPAC Name |

2-(2-chloro-4-nitrophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c9-6-3-5(11(13)14)1-2-7(6)15-4-8(10)12/h1-3H,4H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECLWJHPOYLZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393573 | |

| Record name | 2-(2-chloro-4-nitrophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

804505-18-8 | |

| Record name | 2-(2-chloro-4-nitrophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Aryloxyacetamides

Advanced Synthetic Routes for the 2-(2-Chloro-4-nitrophenoxy)acetamide Core

The construction of the this compound core is typically achieved through a two-step process: formation of the ether linkage to create an aryloxyacetic acid intermediate, followed by amidation.

Ether Linkage Formation: The primary method for forming the characteristic aryl ether bond in aryloxyacetamides is the Williamson ether synthesis. wikipedia.orgbritannica.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, the synthesis begins with the deprotonation of 2-chloro-4-nitrophenol (B164951) using a suitable base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an α-halo-acetylating agent like chloroacetyl chloride or ethyl chloroacetate. The reaction proceeds via an SN2 mechanism, where the phenoxide displaces the halide. wikipedia.orgmasterorganicchemistry.com

A typical reaction sequence involves:

Phenoxide Formation: 2-chloro-4-nitrophenol is treated with a base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) to generate the corresponding sodium or potassium 2-chloro-4-nitrophenoxide.

Nucleophilic Attack: The phenoxide is then reacted with a haloacetic acid derivative, such as ethyl chloroacetate, to form ethyl 2-(2-chloro-4-nitrophenoxy)acetate.

Hydrolysis: The resulting ester is subsequently hydrolyzed, typically under basic conditions (e.g., NaOH solution), to yield 2-(2-chloro-4-nitrophenoxy)acetic acid.

Amide Coupling Strategies: Once the 2-(2-chloro-4-nitrophenoxy)acetic acid intermediate is obtained, the final step is the formation of the primary amide. Several standard organic chemistry techniques can be employed for this conversion:

Acyl Chloride Formation: The carboxylic acid is first converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(2-chloro-4-nitrophenoxy)acetyl chloride is then reacted with aqueous ammonia (B1221849) (NH₃) to form the desired this compound.

Direct Amidation with Coupling Agents: Modern coupling agents can facilitate the direct formation of the amide bond from the carboxylic acid and an ammonia source, avoiding the need to isolate the acyl chloride. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with an activator like N-hydroxysuccinimide (NHS).

Table 1: Comparison of Key Synthetic Strategies for Aryloxyacetamide Core

| Stage | Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Ether Linkage | Williamson Ether Synthesis | Phenol, Alkyl Halide, Base (e.g., NaOH, K₂CO₃) | Versatile, well-established, generally good yields. britannica.com | Requires a primary alkyl halide to avoid elimination side reactions. wikipedia.org |

| Amide Formation | Acyl Chloride Pathway | SOCl₂ or (COCl)₂, followed by NH₃ | High reactivity of acyl chloride ensures high conversion. | Requires handling of moisture-sensitive and corrosive reagents. |

| Amide Formation | Coupling Agent Pathway | Carboxylic Acid, NH₃, Coupling Agent (e.g., EDC, DCC) | Milder reaction conditions, fewer steps. | Coupling agents can be expensive; purification may be more complex. |

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the choice of base, solvent, temperature, and catalysts.

Base and Solvent System: In the Williamson ether synthesis step, the combination of a moderately strong base like potassium carbonate and a polar aprotic solvent such as acetone or DMF is often preferred. This system facilitates the dissolution of the phenoxide salt and promotes the SN2 reaction while minimizing side reactions. For the chloroacetylation of aminophenols, using a saturated solution of sodium acetate (B1210297) in acetic acid can direct the reaction to form N-acyl products selectively over O-acyl products. neliti.com

Temperature Control: The chloroacetylation of substituted anilines is often performed at low temperatures (e.g., 0°C in an ice bath) during the addition of chloroacetyl chloride to control the exothermic reaction and prevent the formation of byproducts. scielo.br The reaction may then be allowed to proceed at room temperature for several hours to ensure completion. neliti.comscielo.br

Phase-Transfer Catalysis: To improve the reaction rate and yield of the etherification step, especially in biphasic systems, a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) can be employed. The PTC helps shuttle the phenoxide anion from the aqueous phase to the organic phase where the alkyl halide is located, thus accelerating the reaction.

Table 2: Optimization Parameters for the Synthesis of Aryloxyacetamides

| Parameter | Condition | Rationale | Reference Example |

|---|---|---|---|

| Base | Potassium Carbonate (K₂CO₃) | Moderately strong, non-nucleophilic base minimizes side reactions. | Synthesis of aryloxyacetic acid hydrazides. nih.gov |

| Solvent | Acetone, DMF | Polar aprotic solvents effectively solvate cations and increase nucleophilicity of the phenoxide. | General Williamson ether synthesis conditions. wikipedia.org |

| Temperature | 0°C to Room Temp. | Initial cooling controls exothermic reaction, followed by stirring at room temperature for completion. | Synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. scielo.br |

| Catalyst | Phase-Transfer Catalyst | Enhances reaction rates in heterogeneous (solid-liquid or liquid-liquid) systems. | General principle of Williamson synthesis. |

Design and Synthesis of Novel Aryloxyacetamide Derivatives and Analogues

The this compound scaffold is a template for creating large libraries of new chemical entities. By systematically altering the substituents on the aromatic ring and the acetamide (B32628) nitrogen, chemists can explore a vast chemical space. researchgate.net

Structural modifications are typically introduced at two primary locations: the phenyl ring and the nitrogen atom of the acetamide group.

Aryl Moiety Variation: The chloro and nitro groups on the phenyl ring can be replaced with a wide array of other functional groups. Starting with different substituted phenols allows for the introduction of halogens (F, Br, I), alkyl groups, alkoxy groups, and other electron-withdrawing or electron-donating groups. The position of these substituents can also be varied to produce a range of constitutional isomers.

Acetamide Moiety Variation: The primary amide (-NH₂) can be readily converted into secondary or tertiary amides. Instead of reacting the acyl chloride intermediate with ammonia, various primary and secondary amines (aliphatic, aromatic, or heterocyclic) can be used. This N-substitution is a common strategy to modulate the physicochemical properties of the final compound. For example, reacting 2-(aryloxy)acetyl chloride with different substituted anilines yields a series of N-aryl aryloxyacetamides. ijpsr.info

Table 3: Examples of Substituent Variation in Aryloxyacetamide Derivatives

| Starting Phenol | Amine Reagent | Resulting Derivative Structure |

|---|---|---|

| 4-Nitrophenol | Ammonia | 2-(4-Nitrophenoxy)acetamide |

| 2,4-Dichlorophenol | Ammonia | 2-(2,4-Dichlorophenoxy)acetamide |

| 2-Chloro-4-nitrophenol | Methylamine | N-Methyl-2-(2-chloro-4-nitrophenoxy)acetamide |

| 2-Chloro-4-nitrophenol | Aniline (B41778) | N-Phenyl-2-(2-chloro-4-nitrophenoxy)acetamide |

| 4-Hydroxyphenol | Ammonia | 2-(4-Hydroxyphenoxy)acetamide |

To efficiently explore the possibilities of substituent variation, modern high-throughput synthesis techniques are employed. spirochem.com These methods allow for the rapid creation of large, diverse collections of related compounds, known as chemical libraries. jetir.orgnih.gov

Parallel Synthesis: This technique involves performing many separate but simultaneous reactions in an array format, such as a 96-well plate. spirochem.comacs.org For aryloxyacetamide synthesis, a common starting material like 2-(2-chloro-4-nitrophenoxy)acetic acid could be placed in each well, followed by the addition of a different amine to each well. This approach allows for the rapid generation of a library of N-substituted derivatives, where each product is spatially encoded by its position in the plate. chemspeed.com

Combinatorial Chemistry: Combinatorial chemistry allows for the synthesis of an even larger number of compounds, sometimes in mixtures, through the systematic combination of different building blocks. pharmatutor.orgijfans.org A "split-mix" synthesis strategy could be used, where a solid support (resin) is divided into portions, each reacted with a different aryloxyacetic acid. The portions are then combined, mixed, and split again, with each new portion being reacted with a different amine. This process generates a library where each resin bead carries a single, unique compound. uniroma1.it These techniques drastically reduce the time and cost associated with synthesizing large numbers of molecules compared to traditional one-at-a-time synthesis. jetir.org

Chemical Transformations and Functional Group Interconversions of this compound Scaffolds

The this compound molecule contains several functional groups that can be selectively transformed to create further derivatives. The primary sites for functional group interconversion are the nitro group and, to a lesser extent, the aromatic chloro group and the amide.

Reduction of the Nitro Group: The aromatic nitro group is a highly versatile functional handle. It can be readily reduced to an amino group (-NH₂) under various conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or by using chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. The resulting 2-(4-amino-2-chlorophenoxy)acetamide provides a new site for derivatization. The newly formed aniline can undergo a wide range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form new amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, -Br, -I).

Nucleophilic Aromatic Substitution (SNAr): The chloro group on the aromatic ring is activated towards nucleophilic substitution by the presence of the electron-withdrawing nitro group in the para position. While this reaction can be challenging, strong nucleophiles under forcing conditions (high temperature and pressure) could potentially displace the chloride.

Transformations of the Amide Group: The primary amide can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. While less common, it could also potentially be dehydrated to form a nitrile using a strong dehydrating agent, although this might require harsh conditions that could affect other parts of the molecule.

These subsequent transformations allow a single core scaffold to become the starting point for an even broader array of structurally complex molecules.

Antimicrobial Potential of this compound Derivatives and Related Analogues

The versatile structure of aryloxyacetamide derivatives has made them attractive candidates for the development of new antimicrobial agents. Researchers have synthesized and evaluated numerous analogues for their ability to combat bacteria, fungi, and viruses.

Research has demonstrated the antibacterial potential of acetamide derivatives against clinically significant pathogens like Klebsiella pneumoniae, a gram-negative bacterium known for high rates of drug resistance. One related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA), has been shown to possess antibacterial activity against K. pneumoniae.

Studies have explored the combination of CFA with conventional antibacterial drugs to assess any synergistic or additive effects. When combined with various antibiotics, CFA demonstrated an ability to optimize their effects, thereby reducing the concentrations needed to achieve bacterial death. The interactions ranged from synergistic to additive, and in one case, indifferent. These findings suggest a potential role for such acetamide derivatives in combination therapies to combat drug-resistant bacterial infections.

Table 1: Interaction of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) with Antibacterial Drugs against Klebsiella pneumoniae

| Antibacterial Drug | Observed Effect in Combination with CFA |

|---|---|

| Ciprofloxacin | Additivity |

| Cefepime | Additivity |

| Ceftazidime | Indifference |

| Meropenem | Synergistic Effect |

The antifungal properties of chloroacetamide derivatives have been investigated as potential treatments for superficial and cutaneous mycoses. A study evaluating 11 chloroacetamide derivatives found several compounds to be effective against Candida species and dermatophytes, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL.

Another related compound, 2-chloro-N-phenylacetamide, has demonstrated significant antifungal activity against fluconazole-resistant clinical strains of C. albicans and C. parapsilosis, with MIC values between 128 to 256 µg/mL. This compound was also effective against strains of Aspergillus flavus and Aspergillus niger, inhibiting fungal growth at concentrations between 16 and 256 μg/mL. Research into its mechanism suggests it may act on the fungal plasma membrane by binding to ergosterol (B1671047).

Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide against Various Fungal Species

| Fungal Species | MIC Range (µg/mL) |

|---|---|

| Candida albicans (fluconazole-resistant) | 128 - 256 |

| Candida parapsilosis (fluconazole-resistant) | 128 - 256 |

| Aspergillus flavus | 16 - 256 |

The acetamide scaffold is a component of various clinically prescribed drugs with a broad range of therapeutic applications, including antiviral agents. For instance, the antiviral drug oseltamivir, used for the treatment of influenza, contains an acetamide moiety, highlighting the importance of this functional group in the design of antiviral compounds. Furthermore, derivatives of 2-mercaptobenzothiazole, which can be synthetically linked to an acetamide structure, have been identified as possessing a number of biological effects, including antiviral activity. These examples underscore the potential of the acetamide scaffold as a building block for the development of new antiviral therapies.

Exploration of Other Therapeutic Activities

Beyond their antimicrobial potential, phenoxyacetamide and its related scaffolds have been explored for other significant therapeutic activities, including antitubercular and anticancer effects.

A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. All the tested derivatives showed moderate to potent antitubercular activity, with MIC values ranging from 4 to 64 μg/mL.

The most potent compound in the series, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, exhibited a MIC value of 4 μg/mL against both the standard H37Rv strain and a rifampin-resistant strain of M. tuberculosis. This particular derivative showed no inhibitory effects against six different tumor cell lines, indicating a favorable safety profile in preliminary assessments and marking it as a promising lead for further optimization in the search for novel antitubercular agents.

Table 3: Antitubercular Activity of Selected 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives against M. tuberculosis H37Rv

| Compound | MIC (μg/mL) |

|---|---|

| Most Potent Derivative | |

| 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide | 4 |

| Other Active Derivatives | |

| Six compounds exhibited potent activity | 4 - 16 |

The phenoxyacetamide scaffold has also been a focus of anticancer drug discovery. New semi-synthetic phenoxyacetamide derivatives have been screened for their cytotoxic activity against various human cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2).

In one study, two novel phenoxyacetamide derivatives demonstrated promising activity against the HepG2 cell line. One of these compounds, referred to as compound I, showed significantly increased cytotoxic activity compared to the reference drug 5-Fluorouracil (5-FU), with an IC50 value of 1.43 µM. This compound also displayed a degree of selectivity towards cancer cells over normal cells. Further investigation revealed that it induced apoptosis and arrested the cell cycle in HepG2 cells, suggesting its potential as a selective anti-cancer agent for liver cancer.

Table 4: Cytotoxic Activity (IC50) of a Novel Phenoxyacetamide Derivative (Compound I) against HepG2 Liver Cancer Cells

| Compound | IC50 (µM) |

|---|---|

| Phenoxyacetamide Derivative (Compound I) | 1.43 |

| 5-Fluorouracil (5-FU) (Reference Drug) | 5.32 |

Biological Activities and Efficacy of Aryloxyacetamide Compounds

Anti-inflammatory and Analgesic Properties of Related Acetamide (B32628) Derivatives

Research into aryloxyacetamide compounds has revealed their potential as anti-inflammatory and analgesic agents. nih.gov A number of studies have focused on synthesizing and evaluating various derivatives for these properties, often in comparison to established non-steroidal anti-inflammatory drugs (NSAIDs). archivepp.comnih.gov The core structure of these compounds allows for modifications that can influence their biological activity. archivepp.com

One area of investigation has been the development of 2-(substituted phenoxy) acetamide derivatives. nih.gov A series of these compounds, specifically 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.govnih.gov These studies indicated that the presence of halogens on the aromatic ring of these compounds was favorable for both anticancer and anti-inflammatory activity. nih.gov

The anti-inflammatory effects of these derivatives were assessed using the carrageenan-induced rat paw edema model. In this model, the percentage of inflammation inhibition was measured at various time points after administration of the test compounds. The results were compared to a control group and a group treated with the standard anti-inflammatory drug, diclofenac (B195802) sodium.

Similarly, the analgesic properties were evaluated using the Eddy's hot plate method. This test measures the reaction time of animals to a heat stimulus, with an increase in reaction time indicating an analgesic effect. The performance of the synthesized compounds was also compared to a standard analgesic agent.

Among the tested series of compounds, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (compound 3c ) was identified as a particularly active compound, exhibiting anti-inflammatory and analgesic activities. nih.govresearchgate.net

The detailed research findings for the anti-inflammatory and analgesic activities of a selection of these related acetamide derivatives are presented in the tables below.

Anti-Inflammatory Activity of 2-(Substituted phenoxy) Acetamide Derivatives

| Compound | % Inhibition of Inflammation (after 5 hours) |

| 3a | 46.15 |

| 3b | 50.00 |

| 3c | 65.38 |

| 3d | 57.69 |

| 3e | 53.84 |

| Diclofenac Sodium | 73.07 |

Analgesic Activity of 2-(Substituted phenoxy) Acetamide Derivatives

| Compound | Mean Reaction Time (seconds) at 90 min |

| Control | 4.16 |

| 3a | 7.33 |

| 3b | 7.83 |

| 3c | 9.33 |

| 3d | 8.33 |

| 3e | 8.00 |

| Standard | 10.16 |

These findings underscore the potential of the aryloxyacetamide scaffold in developing new therapeutic agents with dual anti-inflammatory and analgesic properties. nih.gov

Mechanistic Insights into the Biological Action of Aryloxyacetamides

Elucidation of Molecular Targets and Pathways of Action

The precise molecular targets for 2-(2-Chloro-4-nitrophenoxy)acetamide remain an area for further investigation. Research into the broader family of acetamide (B32628) derivatives suggests several potential pathways, although these have not been confirmed specifically for this compound.

Specific studies detailing the interaction of this compound with penicillin-binding proteins (PBPs) or its direct role in promoting bacterial cell lysis are not available in the reviewed scientific literature.

However, research on other chloro-acetamide derivatives has pointed towards potential antimicrobial mechanisms. For instance, a study on the related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, proposed that its antibacterial activity against Klebsiella pneumoniae may involve acting on penicillin-binding proteins, which in turn promotes cell lysis. nih.gov This proposed mechanism is based on molecular docking analysis and observations of its effects on bacterial cell integrity. nih.gov Another investigation into different acetamide derivatives suggested that their antimicrobial effects could be due to the inhibition of DNA ligase. acs.org It is important to note that these findings pertain to structurally similar, but distinct, molecules and cannot be directly extrapolated to this compound without specific experimental validation.

There is no specific evidence in the current body of research to suggest that this compound acts as an inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).

Studies on other substituted acetamide compounds have revealed inhibitory activity against various enzymes. For example, certain 2-chloro-N,N-diphenylacetamide derivatives have been evaluated for their potential to inhibit cyclo-oxygenase (COX) enzymes, which are involved in inflammation and pain pathways. orientjchem.org Additionally, the broader class of phenoxyacetamide derivatives has been explored for cytotoxic activity, with some compounds showing potential as inducers of apoptosis through mechanisms like the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). mdpi.com These examples highlight the diverse enzymatic inhibitory potential within the wider acetamide chemical class, though specific targets for this compound have not been identified.

Cellular Responses and Biological Effects in In Vitro Models

Specific in vitro studies detailing the cellular responses and biological effects of this compound are limited. The majority of available research focuses on the synthesis and characterization of related compounds.

However, studies on various aryloxyacetamide and phenoxyacetamide derivatives have demonstrated a range of biological effects in cellular models. These activities include:

Neuroprotective Effects: A series of novel aryloxyacetamide derivatives demonstrated protective activity against glutamate-induced cell death in rat pheochromocytoma (PC12) cells. These compounds were found to suppress apoptosis via the caspase-3 pathway. nih.govresearchgate.net

Antitubercular Activity: A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for their in vitro antitubercular activity against M. tuberculosis H37Rv, with several compounds showing potent inhibitory effects. mdpi.com

Cytotoxic Activity: In the search for potential anticancer agents, new phenoxyacetamide derivatives have been screened for their cytotoxic activity against various human cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. mdpi.com

The table below summarizes the observed in vitro biological effects of various structurally related aryloxyacetamide derivatives.

| Compound Class | Cell Line / Organism | Observed Biological Effect | Potential Mechanism |

| Aryloxyacetamide Derivatives | Rat PC12 Cells | Neuroprotection against glutamate-induced apoptosis | Suppression of caspase-3 pathway nih.govresearchgate.net |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives | M. tuberculosis H37Rv | Antitubercular activity | Not specified mdpi.com |

| Phenoxyacetamide Derivatives | Human HepG2 & MCF-7 Cells | Cytotoxicity, Apoptosis Induction | PARP-1 Inhibition mdpi.com |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Antibacterial activity, Synergistic effects with antibiotics | Proposed action on Penicillin-Binding Proteins nih.govscielo.br |

It is crucial to reiterate that these findings relate to the broader family of aryloxyacetamides, and further research is required to determine if this compound elicits similar cellular responses and biological effects.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Key Structural Determinants for Biological Potency

SAR studies on the aryloxyacetamide scaffold have identified several key structural components that are critical for biological potency. These include the nature and position of substituents on the aryl ring, the integrity of the phenoxy linker, and the substitution pattern on the acetamide (B32628) moiety.

The presence of halogen atoms, particularly chlorine, on the aryl ring of phenoxyacetamide derivatives is a significant determinant of their biological activity. In the case of 2-(2-Chloro-4-nitrophenoxy)acetamide, the chloro-substituent at the ortho-position of the phenoxy ring plays a crucial role.

The table below summarizes the effect of chloro-substitution on the biological activity of representative phenoxyacetic acid derivatives, a core structure related to phenoxyacetamides.

| Compound/Derivative | Substitution Pattern | Observed Effect on Bioactivity |

| Phenoxyacetic acid | Unsubstituted | Baseline activity |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichloro | Increased herbicidal activity and lipid peroxidation |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | 2,4,5-Trichloro | Potent herbicidal activity |

| (4-benzoyl-phenoxy)-acetic acid analogs | Chloro-substituted | Good antioxidant activity compared to unsubstituted analogs nih.gov |

The nitro group (NO₂) is a strong electron-withdrawing group that profoundly influences the electronic properties of the aromatic ring, thereby affecting the molecule's reactivity and biological activity. In this compound, the nitro group is located at the para-position (position 4) of the phenoxy ring.

The presence of a nitro group at the ortho or para positions of a haloarene system increases the ring's susceptibility to nucleophilic substitution reactions by withdrawing electron density and stabilizing the intermediate Meisenheimer complex nih.gov. This electronic effect can be crucial for the mechanism of action if the compound's bioactivity involves interaction with nucleophilic residues in a biological target.

The phenoxy linker and the acetamide group are fundamental components of the aryloxyacetamide scaffold, and modifications to these parts can drastically alter the pharmacological profile.

Phenoxy Linker: The ether linkage (-O-) between the aromatic ring and the acetamide side chain provides a certain degree of conformational flexibility, which is often important for optimal orientation within a receptor's binding site. Studies on compounds with related structures have shown that replacing or modifying linker groups can significantly impact potency. For example, in a series of STAT3 inhibitors, modifying the glycinamide (B1583983) linker to an alanine (B10760859) or proline-based system led to improved inhibitory activity, highlighting the linker's role in establishing the correct geometry for target interaction nih.gov.

Acetamide Substitutions: The acetamide moiety (-NHCOCH₂-) is a key pharmacophore in many biologically active compounds, often participating in hydrogen bonding with target receptors researchgate.net. Substitutions on the acetamide nitrogen (N-substitutions) are a common strategy for modulating activity, selectivity, and pharmacokinetic properties.

N-Aryl/Alkyl Substitution: Introducing various aryl or alkyl groups on the acetamide nitrogen can lead to compounds with a wide range of activities, including analgesic, anti-inflammatory, and antimicrobial effects rjptonline.orgresearchgate.net. For example, a series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized and evaluated, showing that different substitutions led to varied anti-inflammatory and analgesic outcomes nih.gov.

Lipophilicity and Potency: In the development of FFA1 agonists based on a phenoxyacetamide scaffold, converting various amide linkers was a strategy to decrease molecular weight and lipophilicity while retaining potent agonistic activity nih.gov. This demonstrates that the nature of the substitution on the acetamide group is a critical tool for optimizing the drug-like properties of a lead compound.

The following table illustrates how different substitutions on the acetamide nitrogen of related scaffolds can influence biological activity.

| Core Scaffold | N-Substitution on Acetamide | Resulting Biological Activity |

| 2-(substituted phenoxy) | 1-phenylethyl | Anti-inflammatory, Analgesic nih.gov |

| 2-(naphthalen-1-yloxy) | Substituted phenyl | Analgesic rjptonline.org |

| 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) | N-aryl | Larvicidal researchgate.net |

| 2-(phenyl) | benzimidazole-1-acetamide | Anthelmintic |

Computational QSAR Modeling and Predictive Analytics for Aryloxyacetamide Series

QSAR modeling provides mathematical expressions that correlate the chemical structure of compounds with their biological activity. These predictive models are invaluable for designing new molecules with desired properties, thereby accelerating the drug discovery process.

Both 2D and 3D QSAR models have been developed for various series of compounds structurally related to aryloxyacetamides to predict their biological activities.

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, connectivity indices, and physicochemical properties. For a series of phenoxyacetamide derivatives acting as Monoamine Oxidase (MAO) inhibitors, a 2D-QSAR model was developed that showed a good correlation between the structural descriptors and the inhibitory activity researchgate.net. Such models are useful for identifying key molecular properties that govern bioactivity across a series of congeners.

3D-QSAR: These models require the 3D alignment of the molecules and use descriptors derived from the molecular fields surrounding them. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. These methods generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding character are favorable or unfavorable for activity. For aryloxypropanolamines, which are structurally similar to aryloxyacetamides, 3D-QSAR models have been successfully developed to explore the required molecular shape features for optimal interaction with their target enzyme nih.gov. These models suggested the importance of a U-shaped conformation and highlighted the impact of different substituents on the aryloxy fragment nih.gov.

The biological activity of aryloxyacetamide derivatives is often correlated with a combination of hydrophobic, electronic, and steric parameters. QSAR studies quantify these relationships.

Hydrophobic Parameters: Lipophilicity, commonly expressed as log P (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical descriptor. It influences a drug's ability to cross cell membranes and reach its target, as well as its binding to hydrophobic pockets in receptors.

Electronic Parameters: Descriptors such as the Hammett constant (σ), dipole moment, and energies of molecular orbitals (HOMO and LUMO) quantify the electronic effects of substituents. For instance, a QSAR study on phenoxyacetamide MAO inhibitors found a negative correlation with the HOMO energy, suggesting that electrophilic characteristics may increase activity researchgate.net. These parameters are crucial for understanding electrostatic and orbital-controlled interactions between the drug and its target.

Steric Parameters: These descriptors, including molar refractivity (MR), Taft's steric parameter (Es), and van der Waals volume, describe the size and shape of the molecule or its substituents. They are essential for modeling how a molecule fits into its binding site. A negative correlation with steric parameters might indicate that bulky substituents are detrimental to activity due to steric hindrance.

A QSAR study on a series of MAO-A inhibitors based on the phenoxyacetamide scaffold identified several key descriptors that correlate with activity. The developed model highlighted the importance of molecular weight, HOMO energy, and beta polarizability in determining the inhibitory potential of these compounds researchgate.net.

The table below provides examples of physicochemical descriptors and their general influence on the biological activity of drug molecules.

| Descriptor Type | Example Descriptor | General Influence on Bioactivity |

| Hydrophobic | Log P | Affects membrane permeability, solubility, and hydrophobic interactions with the target. |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons, influencing reactivity and binding. |

| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the biological target. |

| Steric | Molar Refractivity (MR) | Represents the volume and polarizability of a substituent, affecting binding site fit. |

| Topological | Wiener Index | Describes molecular branching, which can influence receptor binding and solubility. |

| Thermodynamic | Heat of Formation | Indicates the stability of the molecule, which can be related to its reactivity. |

Pharmacophore Modeling and Ligand-Based Drug Design for Aryloxyacetamides

Pharmacophore modeling and ligand-based drug design are pivotal computational strategies in medicinal chemistry for the discovery and development of new therapeutic agents. These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. By analyzing the chemical features of a series of molecules with known biological activities, a pharmacophore model can be constructed. This model represents the essential spatial arrangement of molecular features necessary for biological activity. Subsequently, this model can be employed as a query in virtual screening to identify novel and potent compounds.

In the context of aryloxyacetamide derivatives, particularly those investigated for neuroprotective effects, ligand-based drug design methodologies can elucidate the key structural attributes that govern their activity. Although a specific pharmacophore model for this compound has not been extensively detailed in the available literature, the structure-activity relationship (SAR) data from studies on analogous aryloxyacetamides provide a solid foundation for proposing a hypothetical pharmacophore model.

One such study on a series of aryloxyacetamide derivatives has identified several compounds with significant neuroprotective activity against glutamate-induced cell death in PC12 cells. researchgate.netnih.gov By examining the structures of the most active compounds from this research, we can deduce the crucial pharmacophoric features. The general structure of the evaluated aryloxyacetamides consists of a central aryloxyacetamide core with various substituents.

The key findings from the SAR analysis of these neuroprotective aryloxyacetamides can be summarized as follows:

The Aryloxy Group: The nature and position of substituents on the phenyl ring of the aryloxy moiety significantly influence the neuroprotective activity.

The Acetamide Moiety: The amide functionality is a common feature among these active compounds and likely participates in key interactions with the biological target.

Substituents on the Amide Nitrogen: The groups attached to the nitrogen of the acetamide can modulate the potency and pharmacokinetic properties of the compounds.

Based on these observations, a hypothetical pharmacophore model for neuroprotective aryloxyacetamides can be proposed. This model would likely include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group is a prime candidate for a hydrogen bond acceptor feature.

A Hydrogen Bond Donor: The N-H group of the acetamide can act as a hydrogen bond donor.

An Aromatic Ring Feature: The substituted phenyl ring of the aryloxy group constitutes an important aromatic feature, likely involved in hydrophobic or pi-stacking interactions.

Hydrophobic/Electron-Withdrawing Features: Specific substitutions on the aromatic ring that enhance activity, such as halogens or nitro groups, can be represented as hydrophobic or electron-withdrawing features in the model.

The table below presents a selection of aryloxyacetamide derivatives from a neuroprotective study and their corresponding activities, which informs the development of a pharmacophore model.

| Compound ID | R1 | R2 | R3 | R4 | R5 | Neuroprotective Activity |

| 10m | 2-Cl | 4-NO2 | H | H | H | +++ |

| 10r | 4-Cl | H | H | H | H | +++ |

| 14b | H | H | H | 4-F-Ph | H | +++ |

| 14c | H | H | H | 4-Cl-Ph | H | +++ |

| 10a | H | H | H | H | H | + |

| 10d | 4-F | H | H | H | H | ++ |

| 10g | 4-Br | H | H | H | H | ++ |

Activity Scale: +++ (High), ++ (Moderate), + (Low)

From this data, it can be inferred that electron-withdrawing groups at the para-position of the phenoxy ring (e.g., Cl, Br, F) and a combination of chloro and nitro groups (as in 10m, which is structurally analogous to this compound) are favorable for high neuroprotective activity. Furthermore, the substitution of a phenyl group on the amide nitrogen, particularly with electron-withdrawing substituents (14b and 14c), also leads to potent compounds.

Once a pharmacophore model is developed and validated using a training set of active and inactive compounds, it can be used for ligand-based virtual screening of large chemical databases to identify new molecules that fit the model. The identified hits can then be synthesized and biologically evaluated, accelerating the discovery of novel aryloxyacetamide-based therapeutic agents. This iterative process of model refinement and experimental validation is a cornerstone of modern ligand-based drug design.

Advanced Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding mode and affinity of a compound to a biological target. While specific molecular docking studies featuring 2-(2-Chloro-4-nitrophenoxy)acetamide are not extensively detailed in the available literature, the methodology can be applied to predict its interactions with various proposed biological targets. Acetamide (B32628) and chloroacetamide derivatives have been investigated for a range of biological activities, including as potential antibacterial agents or as inhibitors of enzymes like cyclooxygenase (COX). mdpi.comresearchgate.netorientjchem.org

Prediction of Binding Modes and Affinities with Proposed Biological Targets

To investigate this compound, a researcher would select a protein target based on a therapeutic hypothesis. For example, if investigating its potential as an anti-inflammatory agent, the cyclooxygenase-2 (COX-2) enzyme could be a target. mdpi.com The docking process involves placing the 3D structure of the ligand into the binding site of the protein. Sophisticated algorithms then sample a large number of possible orientations and conformations of the ligand within the binding site.

Each generated pose is evaluated using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). A lower binding energy typically indicates a more stable and favorable ligand-protein complex. The results would predict the most likely binding mode and provide a quantitative estimate of the binding strength, allowing for comparison with known inhibitors or other candidate molecules. For instance, studies on similar acetamide derivatives have successfully used programs like AutoDock Vina to predict binding energies and interactions with enzymes. mdpi.com

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Hydrophobic Contacts)

A critical output of molecular docking simulations is the detailed analysis of the intermolecular forces that stabilize the ligand-protein complex. For this compound, these interactions would be dictated by its distinct functional groups:

Hydrogen Bonding: The amide group (-CONH₂) contains both a hydrogen bond donor (-NH) and an acceptor (C=O). These can form strong hydrogen bonds with amino acid residues in the protein's active site, such as arginine, tyrosine, or serine, which is often a key factor in binding affinity. mdpi.com

π-π Stacking: The substituted phenyl ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Contacts: The chloro-substituted aromatic ring provides a significant hydrophobic surface that can interact favorably with nonpolar pockets within the binding site.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen in the protein backbone or side chains.

Visualizing the docked pose allows researchers to identify these specific interactions, providing insights into the structural basis of molecular recognition and guiding further chemical modifications to enhance potency.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic properties and inherent reactivity of a molecule. researchgate.netmaterialsciencejournal.org

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govirjweb.com Although specific DFT calculations for this compound are not reported in the reviewed literature, these descriptors would be calculated to predict its reactivity profile.

| Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | Measures the propensity of the species to accept electrons. |

This table outlines the theoretical descriptors derived from FMO analysis. Specific values for this compound would require dedicated DFT calculations.

Conformational Analysis and Energy Landscapes of Aryloxyacetamide Structures

The biological activity of a molecule is highly dependent on its three-dimensional shape. Aryloxyacetamide structures, including this compound, possess conformational flexibility due to rotation around several key single bonds. The most significant rotations are around the C-O ether bond connecting the phenyl ring to the side chain and the C-C bond of the acetamide moiety.

Crystallographic and Spectroscopic Characterization Methodologies

The definitive determination of a molecule's structure and the confirmation of its synthesis rely on a combination of crystallographic and spectroscopic techniques. While a published single-crystal X-ray structure for this compound was not identified in the search, the following methodologies are standard for its characterization. researchgate.net

Single-Crystal X-ray Crystallography: This is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. A successful analysis provides detailed information on bond lengths, bond angles, and torsion angles. It also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, that dictate how the molecules pack in a crystal lattice. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to identify the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, signal multiplicities, and integration values provide a detailed map of the molecule's carbon-hydrogen framework, confirming the connectivity of the atoms. youtube.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the N-H stretch and C=O stretch of the amide group, C-O ether linkages, Ar-NO₂ stretches, and C-Cl vibrations. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring its mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum offers additional clues about the molecule's structure. youtube.com

| Characterization Method | Information Provided |

| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, intermolecular interactions. |

| ¹H and ¹³C NMR Spectroscopy | Chemical environment and connectivity of hydrogen and carbon atoms. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -CONH₂, -NO₂, C-O, C-Cl). |

| Mass Spectrometry (MS) | Molecular weight, molecular formula (HRMS), and structural information from fragmentation. |

X-ray Diffraction Studies for Molecular Geometry and Supramolecular Assembly

Currently, there is a lack of published X-ray diffraction data for this compound. Such studies would be essential to determine its precise three-dimensional molecular structure, including bond lengths, bond angles, and torsion angles. This information is fundamental for understanding the molecule's conformation and steric properties.

Furthermore, X-ray crystallography would elucidate the supramolecular assembly in the solid state. This involves identifying and characterizing intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking interactions. These non-covalent forces dictate how the molecules pack in the crystal lattice, influencing the material's physical properties like melting point, solubility, and stability. Without experimental crystal structure data, a detailed discussion of its molecular geometry and supramolecular chemistry is not possible.

Spectroscopic Techniques for Structural Elucidation (e.g., IR, NMR) in Aryloxyacetamide Research

While specific Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for this compound are not available in the reviewed literature, the general application of these techniques in the study of related aryloxyacetamides provides a framework for how its structure would be confirmed.

Infrared (IR) Spectroscopy would be used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies would be expected for:

N-H stretching: Typically observed in the region of 3200-3400 cm⁻¹, indicating the amide group.

C=O stretching (Amide I band): A strong absorption expected around 1650-1680 cm⁻¹, characteristic of the carbonyl group in the acetamide moiety.

N-H bending (Amide II band): Usually found near 1550 cm⁻¹.

C-O-C stretching: Asymmetric and symmetric stretches for the ether linkage, typically appearing in the 1200-1000 cm⁻¹ region.

NO₂ stretching: Strong asymmetric and symmetric stretching bands for the nitro group, expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-Cl stretching: Found in the fingerprint region, typically below 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise connectivity of atoms.

¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the nitrophenyl ring would show distinct chemical shifts and coupling patterns. The chemical shift of the methylene (B1212753) (-CH₂-) protons of the acetamide group and the amide (NH) proton would also be characteristic.

Without access to actual spectral data for this compound, a detailed analysis and the creation of data tables with specific chemical shifts and vibrational frequencies are not feasible.

Applications and Translational Research in Medicinal and Agrochemical Sciences

Role as Synthetic Intermediates in Drug Discovery and Development

While N-substituted acetamides are crucial building blocks in organic synthesis, the specific role of 2-(2-Chloro-4-nitrophenoxy)acetamide as a direct precursor in the synthesis of the drug Nintedanib is not substantiated by available chemical literature. Research and patents outlining the synthesis of Nintedanib consistently identify a different, though structurally related, compound—2-chloro-N-methyl-N-(4-nitrophenyl)acetamide —as a key intermediate. google.comgoogle.com This compound, a phenylacetamide, reacts with other precursors to form one of the side chains of the final Nintedanib molecule. google.comgoogle.com

Despite the absence of a direct link to Nintedanib, the broader class of phenoxy acetamide (B32628) and N-arylacetamide derivatives, to which this compound belongs, are recognized as important intermediates for the synthesis of a wide array of pharmacologically active compounds. nih.gov The acetamide moiety is a common feature in many approved drugs and is frequently used by medicinal chemists to design and synthesize new molecular entities with potential therapeutic value. archivepp.com The structure of this compound, featuring a reactive chloroacetyl group and a substituted aromatic ring, makes it a versatile starting point for creating more complex molecules for drug discovery programs.

Potential for Development as Novel Therapeutic Agents

The phenoxy acetamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-mycobacterial properties. nih.govgalaxypub.co

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The phenoxy acetamide scaffold is highly amenable to such optimization. Structure-activity relationship (SAR) studies on related compounds have provided valuable insights into how specific structural modifications influence biological activity.

For instance, research on phenoxyacetamide-based agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes, involved converting amide linkers to decrease molecular weight and lipophilicity, leading to a lead compound with improved efficacy in glucose tolerance tests. nih.gov In the development of anti-cancer agents, novel phenoxy-acetamide derivatives of dehydrozingerone (B89773) were synthesized, with SAR studies revealing that specific substitutions led to compounds with potent dual anti-proliferative and anti-metastatic activities. nih.gov Similarly, in the search for antiplasmodial agents, modifications to the phenoxy ring and the anilino part of 2-phenoxybenzamides (a related structure) significantly impacted activity and selectivity against P. falciparum. mdpi.comresearchgate.net

These examples demonstrate a common strategy: systematic modification of the phenoxy ring (e.g., altering the position and nature of substituents like the chloro and nitro groups in the title compound) and the acetamide nitrogen can be employed to fine-tune the molecule's interaction with a specific biological target.

Table 1: Examples of Lead Optimization in Phenoxy Acetamide Analogs

| Compound Series | Therapeutic Area | Key Structural Modifications | Impact on Activity |

|---|---|---|---|

| Phenoxyacetamide-based FFA1 agonists | Type 2 Diabetes | Conversion of amide linkers | Decreased lipophilicity, improved glucose tolerance efficacy. nih.gov |

| Dehydrozingerone phenoxy-acetamides | Cancer | Various substitutions on the phenoxy ring | Identification of potent compounds with dual anti-proliferative and anti-metastatic effects. nih.gov |

| 2-Phenoxybenzamides | Malaria | Replacement of 4-fluorophenoxy moiety; substitution on anilino structure | Altered antiplasmodial activity and selectivity; N-pivaloyl analogues showed sub-micromolar activity. mdpi.com |

A chemical scaffold is a core molecular structure upon which a variety of substituents can be placed to create a library of related compounds. The 2-(phenoxy)acetamide core is a valuable scaffold because of its synthetic accessibility and its proven ability to interact with a diverse range of biological targets. nih.govarchivepp.com

The versatility of this scaffold has allowed researchers to develop compounds with a wide array of pharmacological profiles. By modifying the core structure, scientists have generated libraries of molecules screened for activities including:

Anti-inflammatory and Analgesic: Derivatives have shown COX-II inhibitory potential and analgesic effects comparable to existing drugs. archivepp.comgalaxypub.co

Anticancer: Phenoxy acetamide derivatives have been investigated as cytotoxic agents against various cancer cell lines, with some compounds inducing apoptosis. nih.govmdpi.com

Antimicrobial: The scaffold has been used to develop compounds with activity against M. tuberculosis and other microbes. nih.gov

The ability of the phenoxy acetamide framework to serve as a starting point for developing drugs against multiple diseases underscores its significant contribution to scaffold diversity in modern medicinal chemistry. nih.gov

Exploration of Agrochemical Applications

The chloroacetamide group is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides. researchgate.netresearchgate.net Furthermore, related acetamide structures have been investigated for their potential as fungicides.

In the realm of fungicides, acetamide-bearing molecules have demonstrated notable activity. researchgate.net Research on the compound 2-chloro-N-phenylacetamide, an analog of the title compound, revealed significant antifungal and antibiofilm activity against fluconazole-resistant Candida species and fungicidal effects against Aspergillus flavus. scielo.br The proposed mechanism of action for this analog involves binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.br Other studies have focused on designing novel aminoacetamide derivatives as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, a known target for fungicides. nih.gov This body of research suggests that the this compound structure possesses features conducive to antifungal activity.

Table 2: Fungicidal Activity of Related Acetamide Compounds

| Compound | Fungal Species | Activity Metric (MIC / MFC / EC₅₀) | Finding |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | Aspergillus flavus | MIC: 16–256 µg/mL; MFC: 32–512 µg/mL | Exhibited promising fungicidal potential. scielo.br |

| Compound 5e (a 2-hydroxyphenyl substituted aminoacetamide) | Sclerotinia sclerotiorum | EC₅₀ = 2.89 µg/mL | Showed more potent activity than the commercial fungicide chlorothalonil. nih.gov |

MIC = Minimum Inhibitory Concentration; MFC = Minimum Fungicidal Concentration; EC₅₀ = Half maximal effective concentration.

Future Research Directions and Perspectives

Deeper Mechanistic Understanding through Integrated Multi-Omics Approaches

A comprehensive understanding of how aryloxyacetamides exert their biological effects at a molecular level is crucial for rational drug design. Single-layer biological analysis is often insufficient to capture the complexity of drug-body interactions. Future research will increasingly rely on integrated multi-omics approaches to build a holistic picture of the compound's mechanism of action. nih.govnih.gov This involves the simultaneous analysis of various biological data layers to understand how a drug influences the entire biological system, from the genome to the metabolome.

By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can identify the full spectrum of pathways modulated by an aryloxyacetamide derivative. mdpi.com For instance, transcriptomics can reveal changes in gene expression upon drug exposure, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics, in turn, provides a snapshot of the functional output of these changes. researchgate.net This integrated analysis can uncover not only the primary target of the drug but also off-target effects and downstream consequences, providing a detailed map of its biological impact. nih.gov

| Omics Layer | Information Provided | Application in Aryloxyacetamide Research |

| Genomics | Analyzes the complete set of DNA, identifying genetic variations that may influence drug response. | To identify patient populations that may respond best to a specific aryloxyacetamide drug based on their genetic makeup. |

| Transcriptomics | Measures the expression levels of all RNAs, indicating which genes are active in a cell at a given time. | To understand how 2-(2-Chloro-4-nitrophenoxy)acetamide alters gene expression profiles in target cells and identify key regulated pathways. |

| Proteomics | Studies the entire set of proteins, including their structure, function, and interactions. | To identify the direct protein targets of the compound and understand how it affects cellular protein networks and signaling cascades. |

| Metabolomics | Investigates the complete set of small-molecule metabolites within a biological system. | To assess the functional impact of the drug on cellular metabolism and identify biomarkers of drug efficacy or toxicity. |

This multi-omics strategy will be instrumental in elucidating complex mechanisms, identifying novel biomarkers for drug response, and paving the way for personalized medicine approaches using aryloxyacetamide-based therapies.

Integration of Artificial Intelligence and Machine Learning in Aryloxyacetamide Drug Design

The process of discovering and optimizing new drug candidates is traditionally long and costly. Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing this landscape by enhancing efficiency, accuracy, and speed. researchgate.netnih.govbpasjournals.com These computational tools can analyze vast datasets to identify promising drug targets, predict molecular properties, and design novel compounds with desired characteristics. nih.gov

For the aryloxyacetamide class, AI and ML can be applied at multiple stages of the drug design pipeline:

High-Throughput Virtual Screening: ML models can rapidly screen massive virtual libraries of aryloxyacetamide derivatives to identify compounds with a high probability of binding to a specific biological target, significantly reducing the time and cost associated with experimental screening. nih.gov

De Novo Drug Design: Generative AI models can design entirely new aryloxyacetamide molecules optimized for specific properties, such as high potency, selectivity, and favorable pharmacokinetic profiles. researchgate.net

Predictive Modeling: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new aryloxyacetamide candidates, allowing researchers to prioritize compounds that are more likely to succeed in clinical trials.

| AI/ML Application | Description | Impact on Aryloxyacetamide Development |

| Virtual Screening | Uses algorithms to predict the interaction of thousands of virtual compounds with a drug target. | Accelerates the identification of promising hit compounds from the aryloxyacetamide chemical space. nih.gov |

| Structure-Based Design | Employs computational models to design molecules that fit the three-dimensional structure of a target protein. | Enables the rational design of highly potent and selective aryloxyacetamide inhibitors. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate the chemical structure of compounds with their biological activity. | Helps in optimizing the aryloxyacetamide scaffold to improve efficacy and reduce side effects. |

| Generative Models | Creates novel chemical structures from scratch based on learned patterns from existing data. | Facilitates the discovery of innovative aryloxyacetamide derivatives with unique properties. nih.gov |

Exploration of Polypharmacology and Multi-Target Approaches for Complex Diseases

Many common and debilitating conditions, such as cancer, neurodegenerative disorders, and metabolic diseases, are multifactorial, involving multiple biological pathways and targets. mdpi.com The traditional "one drug, one target" approach is often insufficient to treat such complex diseases effectively. Polypharmacology—the concept of designing a single drug to interact with multiple targets—offers a promising alternative. nih.govmdpi.com

Future research should focus on designing aryloxyacetamide derivatives as multi-target agents. This approach can offer several advantages over combination therapies (using multiple drugs), including improved patient compliance and a more predictable pharmacokinetic profile. mdpi.com For diseases where network robustness and compensatory mechanisms lead to drug resistance, hitting multiple nodes in a disease network simultaneously can produce a more durable and potent therapeutic effect. mdpi.com

The development of such agents requires a deep understanding of disease biology to identify synergistic target combinations. nih.gov Computational methods and AI will be crucial in this endeavor, helping to predict the polypharmacological profiles of aryloxyacetamide compounds and identify molecules that engage a desired set of targets while avoiding anti-targets that could cause adverse effects. nih.gov

Development of Sustainable and Environmentally Benign Synthesis Strategies for Aryloxyacetamides

As the chemical industry faces increasing pressure to adopt more environmentally friendly practices, "green chemistry" has become a central focus. The synthesis of aryloxyacetamides traditionally involves methods like the Williamson ether synthesis, which often uses polar organic solvents and base promoters. nih.gov Future research must prioritize the development of sustainable synthesis strategies that minimize waste, reduce energy consumption, and utilize non-toxic, renewable materials. kit.edu

Recent advancements have shown promise in this area. For example, novel metal-catalyst-free methods have been developed to synthesize aryloxyacetamides in pure water using eco-friendly reagents like hydrogen peroxide. nih.govrsc.org This approach avoids the use of volatile organic solvents and harsh reaction conditions. nih.gov

Key principles for future sustainable synthesis of aryloxyacetamides include:

Use of Greener Solvents: Replacing traditional organic solvents with water or other benign alternatives.

Catalyst Innovation: Developing highly efficient and recyclable catalysts to minimize waste.

Energy Efficiency: Employing methods that operate at ambient temperature and pressure, such as visible-light-promoted reactions. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

| Synthesis Approach | Traditional Method (e.g., Williamson Ether Synthesis) | Sustainable/Green Method |

| Solvent | Polar organic solvents (e.g., acetone (B3395972), DMF) | Water nih.gov |

| Catalyst/Promoter | Bases (e.g., K2CO3), Iodides nih.gov | Metal-free, catalyst-free systems nih.govrsc.org |

| Reagents | Phenols and chloroacetamide | Arylboronic acids and 2-bromoacetonitrile with H2O2 nih.gov |

| Environmental Impact | Higher generation of organic waste, potential toxicity | Lower environmental footprint, use of eco-friendly reagents |

By embracing these green chemistry principles, the production of valuable aryloxyacetamide compounds can be made economically and environmentally sustainable.

常见问题

Q. What are the established synthetic routes for 2-(2-Chloro-4-nitrophenoxy)acetamide, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution reactions. For example, describes a method where 2-chloroacetamide reacts with substituted phenols (e.g., salicylaldehyde derivatives) under mild alkaline conditions (K₂CO₃ in acetonitrile at room temperature). Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and extended reaction times (24 hours) to ensure completion, monitored via TLC . Adjusting solvent polarity (e.g., acetonitrile vs. DMF) or base strength (K₂CO₃ vs. NaOH) may alter reaction kinetics and byproduct formation.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., nitro groups deshield adjacent protons; chloro groups split aromatic signals) .

- FTIR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- Single-crystal XRD : Resolve molecular geometry and hydrogen-bonding networks, as demonstrated in for structurally similar acetamides .

Q. How can impurities in the synthesized compound be identified and minimized?

Use TLC or HPLC to detect unreacted precursors or side products (e.g., incomplete substitution intermediates). highlights TLC monitoring with hexane:ethyl acetate (9:3) as a mobile phase. Recrystallization in ethanol or methanol can remove polar impurities, while column chromatography (silica gel, gradient elution) isolates non-polar byproducts .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) can model electron-density distributions to predict sites for electrophilic/nucleophilic attacks. For example, the nitro group’s electron-withdrawing effect directs substitution to the ortho/para positions of the phenoxy ring. Molecular docking (as in for related compounds) may also predict bioactivity by simulating ligand-receptor interactions .

Q. How can contradictory spectral data between synthetic batches be resolved?

Discrepancies in NMR or IR spectra often arise from polymorphism or solvent effects. notes that hydrogen-bonding variations (e.g., amide-amide vs. amide-solvent interactions) can shift peaks. Compare data with crystallographic results (e.g., XRD in ) to validate structural assignments . For kinetic studies, use variable-temperature NMR to assess conformational flexibility .

Q. What strategies are effective for studying the compound’s potential bioactivity given limited prior data?

- In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. outlines steps for synthesizing bioactive acetamide derivatives via multi-step functionalization .

- SAR studies : Modify substituents (e.g., replacing nitro with cyano groups) and correlate changes with activity. suggests leveraging functional groups (amide, nitro, chloro) for targeted interactions .

Q. How can reaction mechanisms for side-chain modifications (e.g., acetamide hydrolysis) be elucidated?

Use isotopic labeling (e.g., D₂O in hydrolysis studies) and monitor intermediates via LC-MS. describes kinetic studies using IR to track C=O bond cleavage in analogous chloroacetamides . For acid/base-catalyzed pathways, vary pH and measure rate constants via stopped-flow spectroscopy.

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be addressed?

- Low scalability : ’s room-temperature method reduces energy use but may not scale efficiently. Optimize via flow chemistry (continuous reactant mixing) .

- Byproduct formation : Introduce protecting groups (e.g., Boc for amines) during multi-step syntheses to suppress unwanted substitutions, as in .

Q. How can crystallographic data resolve ambiguities in molecular conformation?